molecular formula C19H22N4O3 B2486292 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one CAS No. 1251610-20-4

3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one

Cat. No.: B2486292
CAS No.: 1251610-20-4
M. Wt: 354.41
InChI Key: GEGMIFGVBPYAHP-UHFFFAOYSA-N
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Description

3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an indoline moiety, a morpholine ring, and a pyrimidinone core, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of substituted 3-(indolin-1-yl)-3-oxopropanenitrile with diazo compounds in the presence of a rhodium catalyst. The reaction conditions often involve the use of solvents like dioxane or dichloromethane and additives such as acetic acid or pivalic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indoline and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indoline and morpholine moieties may interact with enzymes or receptors, modulating their activity. The pyrimidinone core can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(indolin-1-yl)-3-oxopropanenitrile
  • 2-diazo-5,5-dimethylcyclohexane-1,3-dione
  • 1H-indole-3-carbaldehyde derivatives

Uniqueness

3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in research and industry, making it a valuable compound for further study .

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-methyl-2-morpholin-4-ylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-14-12-17(24)23(19(20-14)21-8-10-26-11-9-21)13-18(25)22-7-6-15-4-2-3-5-16(15)22/h2-5,12H,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGMIFGVBPYAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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